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molecular formula C13H9NO2S B8433355 5-(2-Thenoyl)oxindole

5-(2-Thenoyl)oxindole

Cat. No. B8433355
M. Wt: 243.28 g/mol
InChI Key: DJUVRTVJSHICLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04725616

Procedure details

Using a similar procedure and starting with the requisite reagents, 5-acetyloxindole, 5-propionyloxindole, 5-(2-thenoyl)oxindole, 5-(3-thenoyl)oxindole, 4-methyl-5-acetyloxindole, 4-chloro-5-acetyloxindole and 7-methyl-5-benzoyloxindole are prepared.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
5-(3-thenoyl)oxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
4-methyl-5-acetyloxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
4-chloro-5-acetyloxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
7-methyl-5-benzoyloxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C(C1C=C2C(=CC=1)NC(=O)C2)(=O)C.C(C1C=C2C(=CC=1)NC(=O)C2)(=O)CC.C1(C(C2C=C3C(=CC=2)NC(=O)C3)=O)SC=CC=1.C1SC=CC=1C(C1C=C2C(=CC=1)NC(=O)C2)=O.CC1C(C(=O)C)=CC=C2C=1CC(=O)N2.ClC1C(C(=O)C)=CC=C2C=1CC(=O)N2.C[C:91]1[CH:92]=[C:93]([C:101](=[O:108])[C:102]2[CH:107]=[CH:106][CH:105]=[CH:104][CH:103]=2)[CH:94]=[C:95]2[C:99]=1[NH:98][C:97](=[O:100])[CH2:96]2>>[C:101]([C:93]1[CH:94]=[C:95]2[C:99](=[CH:91][CH:92]=1)[NH:98][C:97](=[O:100])[CH2:96]2)(=[O:108])[C:102]1[CH:103]=[CH:104][CH:105]=[CH:106][CH:107]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C=1C=C2CC(NC2=CC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)C=1C=C2CC(NC2=CC1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CS1)C(=O)C=1C=C2CC(NC2=CC1)=O
Step Four
Name
5-(3-thenoyl)oxindole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C=CS1)C(=O)C=1C=C2CC(NC2=CC1)=O
Step Five
Name
4-methyl-5-acetyloxindole
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C2CC(NC2=CC=C1C(C)=O)=O
Step Six
Name
4-chloro-5-acetyloxindole
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C2CC(NC2=CC=C1C(C)=O)=O
Step Seven
Name
7-methyl-5-benzoyloxindole
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C=C2CC(NC12)=O)C(C1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are prepared

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)C=1C=C2CC(NC2=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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